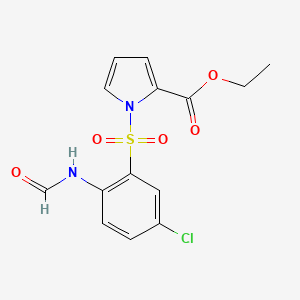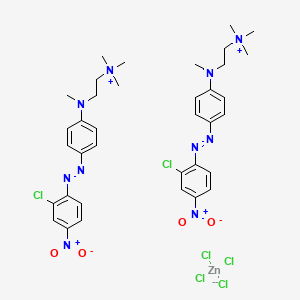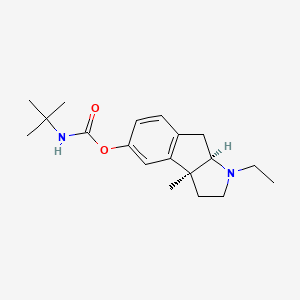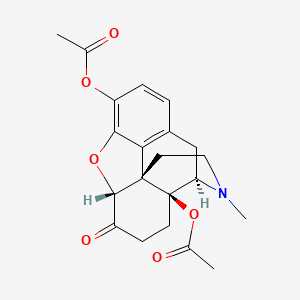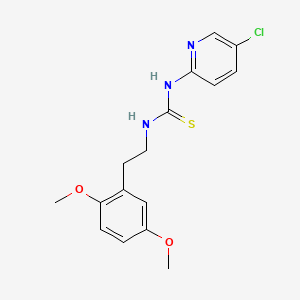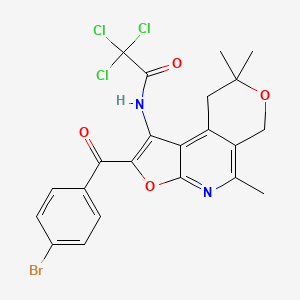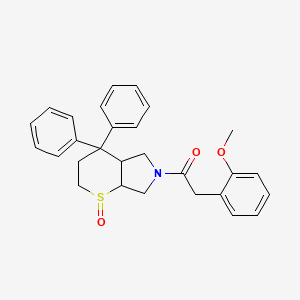
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiopyrano ring fused with a pyrrole ring, along with additional functional groups that contribute to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiopyrano ring and the subsequent fusion with the pyrrole ring. Common reagents used in these reactions may include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired structure. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Thiopyrano(2,3-c)pyrrole compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
Thiopyrano(2,3-c)pyrrole compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules, as well as in studies of reaction mechanisms and catalysis.
Biology: Investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as potential drug candidates for various diseases, including their ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mécanisme D'action
The mechanism of action of thiopyrano(2,3-c)pyrrole compounds depends on their specific structure and functional groups. These compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Thiopyrano(2,3-c)pyrrole compounds can be compared with other similar compounds, such as:
Thiopyranes: Compounds containing a thiopyrane ring, which may have different reactivity and biological activities.
Pyrroles: Compounds containing a pyrrole ring, which are known for their diverse chemical and biological properties.
Thiophenes: Compounds containing a thiophene ring, which are often used in materials science and pharmaceuticals.
Conclusion
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a compound with a unique structure and diverse potential applications. Further research is needed to fully understand its properties and explore its potential in various fields.
Propriétés
Numéro CAS |
146772-47-6 |
|---|---|
Formule moléculaire |
C28H29NO3S |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)ethanone |
InChI |
InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3 |
Clé InChI |
BSCINZPACYGJKL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(=O)N2CC3C(C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




